molecular formula C6H8N4O3 B8677093 2-(4-carbamoyltriazol-1-yl)propanoic acid

2-(4-carbamoyltriazol-1-yl)propanoic acid

Cat. No.: B8677093
M. Wt: 184.15 g/mol
InChI Key: JRQDNNCASWZZEN-UHFFFAOYSA-N
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Description

2-(4-carbamoyltriazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoyltriazol-1-yl)propanoic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by substitution with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I)-catalyzed conditions (CuAAC) to form the 1,2,3-triazole ring.

    Functional Group Modification: The resulting triazole can be further functionalized to introduce the aminocarbonyl and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the aminocarbonyl group to an amine or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-carbamoyltriazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Materials Science: The triazole moiety can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-carbamoyltriazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.

    4-Aminocarbonyl-1,2,3-triazole: A closely related compound with similar functional groups.

    Propanoic Acid Derivatives: Compounds containing the propanoic acid moiety, which can exhibit similar reactivity and properties.

Uniqueness

2-(4-carbamoyltriazol-1-yl)propanoic acid is unique due to the combination of the triazole ring and the aminocarbonyl group, which provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

2-(4-carbamoyltriazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8N4O3/c1-3(6(12)13)10-2-4(5(7)11)8-9-10/h2-3H,1H3,(H2,7,11)(H,12,13)

InChI Key

JRQDNNCASWZZEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(N=N1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[4-(Aminocarbonyl)-1H-1,2,3-triazol-1-yl]propanoic acid was prepared from commercially available propiolamide and tert-butyl 2-azidopropanate using a procedure analogous to that used to prepare Intermediate 52. 1HNMR (500 MHz, CD3OD) δ: 8.48 (s, 1H), 5.50 (q, J=7.3 Hz, 1H), 1.85 (d, J=7.3 Hz, 3H). LC-MS: m/z (ES) 185 (MH)+.
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tert-butyl 2-azidopropanate
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Intermediate 52
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